molecular formula C6H9NO4 B12398286 (1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid

(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid

Cat. No.: B12398286
M. Wt: 159.14 g/mol
InChI Key: GZOVEPYOCJWRFC-NUNKFHFFSA-N
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Description

(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid is a conformationally restricted, high-potency glutamate analogue of significant interest in neuropharmacological research. This compound, with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol, is a key structure in the class of cyclopropane-based amino acids . Its primary research value lies in its potent and selective activity on metabotropic glutamate (mGlu) receptors, which are crucial for modulating excitatory neurotransmission in the central nervous system . Functional characterization studies have demonstrated that closely related, densely functionalized analogues of this compound act as picomolar potency agonists at the mGlu2 receptor subtype, exhibiting excellent selectivity over the mGlu3 and other mGlu receptor subtypes . In silico studies suggest this high selectivity arises from a unique binding mode that interacts with residue Arg271, a key point of differentiation between mGlu2 and mGlu3 receptors . Bioavailability studies in animal models have confirmed that such compounds can achieve central nervous system exposure, making them valuable tools for in vivo research . Beyond mGlu receptor research, this compound and its derivatives are also investigated as ligands for other biological targets, including the excitatory amino acid transporter 2 (EAAT2) . It is supplied with a minimum purity of 98% and should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(1R,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4-/m0/s1

InChI Key

GZOVEPYOCJWRFC-NUNKFHFFSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C1C(C1C(=O)O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Diazomethane-Mediated Cyclopropanation

Diazomethane reacts with α,β-unsaturated carbonyl compounds to form cyclopropane rings through a [2+1] cycloaddition mechanism. In the context of (1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid, methyl 2-formylbenzoate serves as a starting material. When treated with diazomethane (6.00 mmol), the aldehyde group undergoes cyclopropanation to yield methyl 2-((1R,2R)-2-(ethoxycarbonyl)cyclopropyl)benzoate with 89% efficiency. The reaction proceeds under mild conditions (20–25°C) and requires flash chromatography for purification.

Key advantages of this method include:

  • High yields (69–89%) for structurally analogous compounds.
  • Moderate stereoselectivity , contingent on the geometry of the starting aldehyde.

However, diazomethane’s explosive nature necessitates stringent safety protocols, limiting its industrial applicability.

Sulfonium Ylide-Based Cyclopropanation

A patented method employs tetrahydrothiophenium ylides (VI) to generate cyclopropane carboxylates. The ylide, derived from 1-(carbalkoxymethyl)tetrahydrothiophenium halides (V), reacts with activated olefins (e.g., 2-cyclohexene-1-one) to form the cyclopropane ring. For example, reacting tetrahydrothiophenium carboxymethylide with an α,β-unsaturated ester yields trans-cyclopropane derivatives.

This method offers:

  • Superior stereochemical control due to the ylide’s defined geometry.
  • Scalability under anhydrous conditions with inert solvents (e.g., chloroform).

A critical limitation is the multi-step synthesis of the ylide precursor, which increases production time and cost.

Stereochemical Control and Functionalization

The (1R,2S) configuration and (S)-aminocarboxymethyl group require enantioselective strategies:

Chiral Auxiliaries and Catalysts

The RSC protocol uses chiral aldehydes to dictate cyclopropane stereochemistry. For instance, (1R,2R)-ethyl 2-phenylcyclopropanecarboxylate is synthesized from benzaldehyde, where the aldehyde’s planar geometry influences the cyclopropane ring’s trans configuration. Similarly, introducing a m-phenoxybenzyl group enhances steric hindrance, favoring the desired (1R,2S) isomer.

Resolution of Racemates

Racemic mixtures of cyclopropane carboxylates are resolved via enzymatic hydrolysis or chiral chromatography. For example, lipase-mediated hydrolysis of ethyl (1RS,2SR)-2-aminocarboxymethylcyclopropanecarboxylate selectively cleaves the (1R,2S) enantiomer, yielding the target compound with >95% enantiomeric excess.

Case Studies and Experimental Data

Diazomethane Route Optimization

Parameter Value Impact on Yield
Diazomethane Equiv. 6.00 mmol Maximizes yield
Temperature 20–25°C Prevents side reactions
Solvent Hexanes/EtOAc (10%) Facilitates purification

Under these conditions, methyl 2-((1R,2R)-2-(ethoxycarbonyl)cyclopropyl)benzoate is obtained in 89% yield.

Ylide-Mediated Synthesis

Step Reagents/Conditions Outcome
Ylide Formation NaOH, CH₂Cl₂/H₂O, 15–25°C 82% ylide purity
Cyclopropanation 2-Cyclohexene-1-one, N₂, 50°C 76% trans isomer

This method prioritizes stereoselectivity over speed, requiring 16 hours for completion.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Safety Scalability
Diazomethane 69–89 Moderate Hazardous Laboratory
Sulfonium Ylide 70–82 High Moderate Industrial

The ylide approach is better suited for large-scale production despite longer reaction times, while diazomethane offers rapid synthesis in controlled environments.

Chemical Reactions Analysis

Types of Reactions

Cis-isomers undergo a variety of chemical reactions, including:

    Oxidation: Cis-isomers can be oxidized to form epoxides or diols.

    Reduction: Cis-isomers can be reduced to form alkanes.

    Substitution: Cis-isomers can undergo substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Peracids, potassium permanganate

    Reducing agents: Hydrogen gas with a catalyst, sodium borohydride

    Bases: Sodium hydroxide, potassium hydroxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of cis-2-butene with a peracid yields cis-2,3-epoxybutane, while the reduction of cis-2-butene with hydrogen gas produces butane .

Scientific Research Applications

Cis-isomers have a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Stereochemistry TPSA (Ų) XLogP Biological Activity/Applications References
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid 117857-96-2 C₆H₉NO₄ 159.14 (1S,2R)-cyclopropane; (S)-amino(carboxy)methyl 101.00 -3.40 mGluR agonist (stereoisomer-dependent activity)
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid 1211582-12-5 C₅H₆F₃NO₂ 169.11 (1S,2S)-cyclopropane; CF₃ substituent 75.60 0.20 Potential metabolic stability enhancement due to CF₃ group
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 1181230-38-5 C₁₀H₉ClO₂ 196.63 (1R,2R)-cyclopropane; 2-chlorophenyl substituent 37.30 2.80 Aromatic interaction in receptor binding (e.g., pesticide applications)
1-(Boc-Amino)cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 Boc-protected amino group 75.60 0.50 Synthetic intermediate with improved solubility
cis-2-Amino-1-cyclopentanecarboxylic acid 37910-65-9 C₆H₁₁NO₂ 129.15 Cyclopentane ring; cis-aminocarboxy groups 63.32 -2.10 Reduced ring strain; broader conformational flexibility
Key Observations:
  • Stereochemistry : The (1R,2S) configuration of the target compound confers distinct receptor-binding properties compared to its (1S,2R) stereoisomer.
  • Substituent Effects : The trifluoromethyl group in 1211582-12-5 enhances lipophilicity (XLogP: 0.20 vs. -3.40) and metabolic stability.
  • Ring Size : Cyclopentane analogs (e.g., 37910-65-9 ) exhibit lower ring strain and altered TPSA (63.32 Ų vs. 101.00 Ų), impacting solubility and target specificity.

Physicochemical Properties

  • Hydrophilicity : The target compound’s high TPSA (101.00 Ų) and negative XLogP (-3.40) contrast sharply with chlorophenyl derivatives (XLogP: 2.80).
  • Molecular Weight : Cyclopropane derivatives with aromatic substituents (e.g., 1181230-38-5 ) have higher molecular weights (>190 g/mol) due to bulky groups.

Biological Activity

(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid, commonly referred to as L-Ccg-I or cyclopropylglycine, is an amino acid derivative notable for its unique structural properties and biological activities. This compound has garnered attention in pharmacological research, particularly for its role as a modulator of various neurotransmitter systems.

  • Molecular Formula : C₆H₉NO₄
  • Molecular Weight : 159.14 g/mol
  • IUPAC Name : (1R,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid
  • SMILES : C1C@@HC@@HN

Biological Activity Overview

The biological activity of this compound primarily involves its interaction with metabotropic glutamate receptors (mGluRs), particularly mGlu2. This interaction is significant for its potential therapeutic applications in neurological disorders.

Key Findings from Research Studies

  • Metabotropic Glutamate Receptor Modulation :
    • L-Ccg-I acts as a selective agonist for mGlu2 receptors. It has been characterized as a picomolar agonist with excellent selectivity over other mGlu receptor subtypes, including mGlu3 .
    • This selectivity suggests potential applications in treating conditions like anxiety and depression, where modulation of glutamatergic signaling is beneficial.
  • Neuroprotective Effects :
    • Studies indicate that L-Ccg-I may exert neuroprotective effects by enhancing the release of neurotrophic factors and reducing oxidative stress in neuronal cells .
    • The compound's ability to activate mGlu2 receptors has been linked to improved cognitive function and memory retention in animal models .
  • Pharmacokinetics and Bioavailability :
    • Research on bioavailability shows that L-Ccg-I can effectively penetrate the central nervous system (CNS), making it a candidate for CNS-targeted therapies .
    • Its pharmacokinetic profile includes favorable solubility and permeability characteristics, which are essential for drug development.

Case Study 1: Cognitive Enhancement in Rodent Models

A study investigated the effects of L-Ccg-I on cognitive performance in rodents subjected to stress-induced memory impairment. Results indicated that administration of L-Ccg-I significantly improved performance in memory tasks compared to control groups, highlighting its potential as a cognitive enhancer.

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro studies demonstrated that L-Ccg-I protects neuronal cells from oxidative damage induced by reactive oxygen species (ROS). The mechanism involves the upregulation of antioxidant enzymes through mGlu2 receptor activation, providing insights into its therapeutic potential for neurodegenerative diseases.

Comparative Analysis of Biological Activity

CompoundTarget ReceptorActivity LevelSelectivityNotes
L-Ccg-ImGlu2PicomolarHighNeuroprotective effects observed
Other CompoundsVariousVariesVariesLess selective than L-Ccg-I

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